3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound that exhibits significant potential in various fields such as medicinal chemistry and materials science. This compound features a unique structural composition that includes multiple functional groups, making it an intriguing subject for chemical research and development. It is classified under the category of benzamide derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various organic reactions, and its structural uniqueness arises from the combination of a benzamide moiety with a tetrahydro-benzoxazole ring. The synthesis typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity.
The synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide generally involves several key steps:
The specific reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing the yield and purity of the final product. Common reagents include carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)) or DCC (Dicyclohexylcarbodiimide).
The molecular structure of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C19H19N3O3 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI Key | ULQPHJHAQNADQG-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC2=NOC(=C2C1)NC(=O)C3=C(ON=C3C)C4=CC=CC=C4 |
This structure highlights the presence of both the benzamide and benzoxazole components.
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can participate in various chemical reactions:
Common reagents include:
The reaction conditions (temperature and solvent choice) significantly influence the outcome of these reactions.
The mechanism by which 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide exerts its effects is primarily dependent on its interaction with specific molecular targets. These targets may include enzymes or receptors within biological systems. The structural features allow for specific binding interactions that modulate biological pathways:
The physical properties of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide are critical for understanding its behavior in different environments:
Relevant chemical properties include:
These properties are essential for predicting the compound's reactivity and stability under various conditions.
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several potential applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: